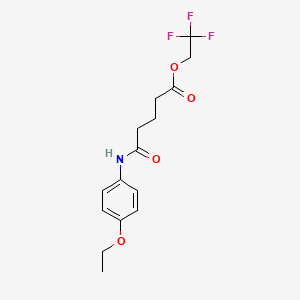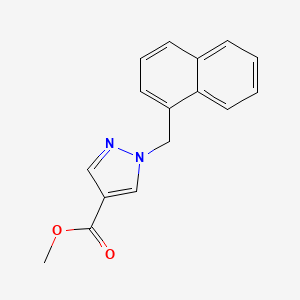![molecular formula C23H20N4O4 B14923512 N'~1~,N'~3~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedihydrazide](/img/structure/B14923512.png)
N'~1~,N'~3~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~3~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}MALONOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes two propargyloxyphenyl groups attached to a malonohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}MALONOHYDRAZIDE typically involves a multi-step process. The initial step often includes the preparation of the propargyloxyphenyl aldehyde, which is then reacted with malonohydrazide under specific conditions to form the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~3~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}MALONOHYDRAZIDE may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}MALONOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the propargyloxy groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’~1~,N’~3~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}MALONOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N’~1~,N’~3~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}MALONOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’~1~,N’~3~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}MALONOHYDRAZIDE include other malonohydrazide derivatives with different substituents on the phenyl rings. Examples include:
- N’~1~,N’~3~-BIS{(E)-1-[2-(2-METHOXY)PHENYL]METHYLIDENE}MALONOHYDRAZIDE
- N’~1~,N’~3~-BIS{(E)-1-[2-(2-ETHOXY)PHENYL]METHYLIDENE}MALONOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~,N’~3~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}MALONOHYDRAZIDE lies in its specific propargyloxy substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20N4O4 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C23H20N4O4/c1-3-13-30-20-11-7-5-9-18(20)16-24-26-22(28)15-23(29)27-25-17-19-10-6-8-12-21(19)31-14-4-2/h1-2,5-12,16-17H,13-15H2,(H,26,28)(H,27,29)/b24-16+,25-17+ |
InChI Key |
BGLNHEJJFCLJMK-MUPYBJATSA-N |
Isomeric SMILES |
C#CCOC1=CC=CC=C1/C=N/NC(=O)CC(=O)N/N=C/C2=CC=CC=C2OCC#C |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=CC=C2OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


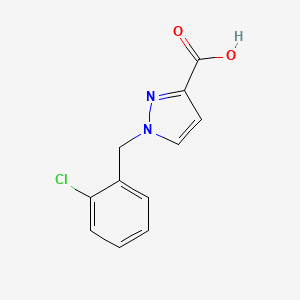

![N'~2~,N'~5~-bis[(E)-1H-pyrrol-2-ylmethylidene]furan-2,5-dicarbohydrazide](/img/structure/B14923447.png)
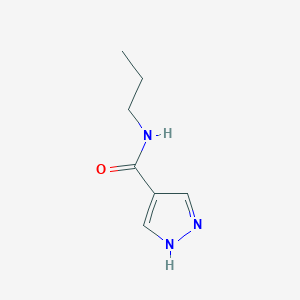
![5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14923454.png)
![4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14923458.png)
![[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol](/img/structure/B14923462.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B14923467.png)
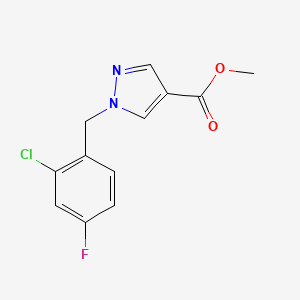
![Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate](/img/structure/B14923474.png)
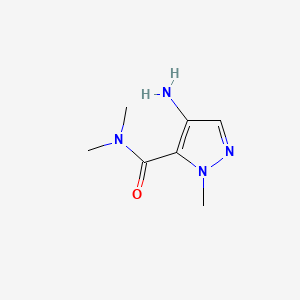
![Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14923481.png)
